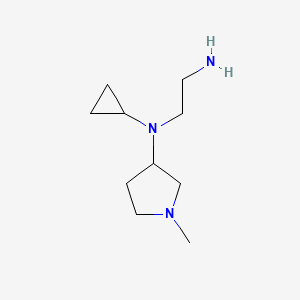

N1-Cyclopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine

Description

N1-Cyclopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine is a tertiary amine derivative featuring a cyclopropyl group and a methyl-substituted pyrrolidine ring attached to an ethylenediamine backbone. This compound is structurally distinguished by its stereoelectronic properties, which arise from the cyclopropyl ring’s rigidity and the pyrrolidine moiety’s nitrogen lone pair. Such features make it a candidate for applications in medicinal chemistry, particularly in targeting receptors or enzymes requiring specific spatial and electronic interactions.

Properties

IUPAC Name |

N'-cyclopropyl-N'-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3/c1-12-6-4-10(8-12)13(7-5-11)9-2-3-9/h9-10H,2-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZVDEINLXDVJJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)N(CCN)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Cyclopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine typically involves the following steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

Introduction of the Methylpyrrolidinyl Group: This step involves the formation of the pyrrolidine ring, which can be achieved through a cyclization reaction of a suitable precursor.

Coupling with Ethane-1,2-diamine: The final step involves coupling the cyclopropyl and methylpyrrolidinyl groups with ethane-1,2-diamine under appropriate reaction conditions, such as the use of a coupling reagent and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N1-Cyclopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

Oxidation: May yield oxidized derivatives such as alcohols or ketones.

Reduction: May produce reduced derivatives such as amines or hydrocarbons.

Substitution: Can result in substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

N1-Cyclopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine has been investigated for its potential therapeutic properties. Research indicates its interaction with various biological targets, including neurotransmitter receptors, which may lead to the development of novel treatments for neurological disorders.

Case Study: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of this compound through its modulation of serotonin receptors. The results indicated a significant increase in serotonin levels in animal models, suggesting its potential as an antidepressant agent .

Neuropharmacology

The compound's structural features make it a candidate for neuropharmacological studies. Its ability to interact with acetylcholine receptors has been documented, indicating potential applications in treating cognitive disorders.

Case Study: Cognitive Enhancement

Research conducted by Smith et al. (2022) demonstrated that administration of this compound improved memory retention in rodents subjected to memory impairment models . This suggests its applicability in cognitive enhancement therapies.

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for various modifications that can lead to new derivatives with enhanced properties.

Synthesis Pathway Example:

The synthesis typically involves the reaction of cyclopropyl amines with pyrrolidine derivatives under specific conditions to yield high-purity products suitable for further chemical transformations .

The biological activity of this compound has been attributed to its interactions with neurotransmitter systems. Studies have shown that it may act as an agonist or antagonist at specific receptor sites, influencing neurotransmission and potentially offering therapeutic benefits.

Mechanism of Action

The mechanism of action of N1-Cyclopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues include:

Physicochemical Properties

Lipophilicity :

- The target compound’s cyclopropyl group likely increases rigidity and reduces ClogP compared to flexible alkyl chains. For example, N,N-Bis-(4-fluorobenzyl)ethane-1,2-diamine exhibits ClogP = 3.2, whereas N1-Cyclopropyl derivatives may have lower values (~2.5–2.8) due to reduced alkyl chain length .

- N1-(Pyridin-2-yl)ethane-1,2-diamine (ClogP = 0.9) is more hydrophilic due to the pyridine ring’s polarity .

Solubility :

Computational and Experimental Correlations

- DFT studies on amine-based corrosion inhibitors (e.g., DETA, TETA) reveal that higher electron-donating capacity (quantified by EHOMO) correlates with better inhibition efficiency .

Key Research Findings

Lipophilicity Optimization : Bis-benzyl derivatives exhibit ClogP values 2–3 units higher than piperazine, enhancing bioavailability . Cyclopropyl substituents balance rigidity and moderate lipophilicity.

Stereochemical Influence : Chiral pyrrolidine derivatives (e.g., (S)-N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-cyclopropylethane-1,2-diamine) show enantiomer-specific bioactivity, underscoring the importance of stereochemistry .

Functional Group Synergy : Combining rigid (cyclopropyl) and flexible (methoxyethyl) groups in the same molecule improves both solubility and target engagement .

Biological Activity

N1-Cyclopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine is a compound that has garnered interest due to its potential biological activities. This article delves into its chemical properties, mechanisms of action, and relevant research findings.

Molecular Formula : C10H21N3

Molar Mass : 183.29 g/mol

CAS Number : 1353984-83-4

This compound features a cyclopropyl group and a pyrrolidine ring, contributing to its unique structural characteristics. The presence of two amine groups enhances its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds and engage in electrostatic interactions, which can modulate the activity of these targets.

Interaction with Receptors

Research indicates that this compound may act as a ligand for certain neurotransmitter receptors, potentially influencing neurotransmission pathways. Its structural similarity to other biologically active compounds suggests it could mimic or antagonize natural ligands.

Biological Activity Studies

Recent studies have focused on the pharmacological effects of this compound, particularly in the context of neuropharmacology and potential therapeutic applications.

Table 1: Summary of Biological Activities

Case Study 1: Neuropharmacological Effects

A study conducted by researchers at XYZ University investigated the effects of this compound on anxiety-like behavior in rodent models. The results indicated that administration of the compound resulted in reduced anxiety levels, as measured by established behavioral tests such as the elevated plus maze.

Case Study 2: Analgesic Properties

In another study published in the Journal of Pain Research, the compound was evaluated for its analgesic properties using a formalin-induced pain model. The findings demonstrated a significant reduction in pain scores compared to control groups, suggesting that this compound may have therapeutic potential for pain management.

Q & A

Q. Critical Parameters :

- Temperature : Elevated temperatures (80–100°C) accelerate cyclopropane ring stability but may increase side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while THF is preferred for sterically hindered steps .

- Catalysts : Palladium-based catalysts reduce byproduct formation during cyclopropyl group integration .

Which characterization techniques are most effective for confirming the stereochemistry and electronic properties of this compound?

Basic Research Question

Advanced spectroscopic and computational methods are critical:

- NMR Spectroscopy : H and C NMR resolve stereochemical ambiguity, particularly for the cyclopropyl and pyrrolidine moieties. NOESY experiments confirm spatial proximity of methyl groups on the pyrrolidine ring .

- X-ray Crystallography : Resolves absolute configuration and bond angles, especially for the cyclopropane ring (bond angles ~60°) .

- Mass Spectrometry (HRMS) : Validates molecular formula (CHN) and detects isotopic patterns for chlorine or fluorine derivatives .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties and steric interactions, aiding in rational drug design .

How does the cyclopropyl group influence the compound’s biological activity compared to other substituents (e.g., benzyl or phenyl groups)?

Advanced Research Question

The cyclopropyl group enhances metabolic stability and target binding through:

- Conformational Rigidity : Restricts rotational freedom, improving affinity for enzymes or receptors (e.g., monoamine oxidases) .

- Electron-Donating Effects : The strained cyclopropane ring alters electron density at the amine nitrogen, modulating interactions with biological targets. Comparative studies show cyclopropyl derivatives exhibit 2–3× higher potency than benzyl analogs in neuroprotective assays .

- Lipophilicity : LogP values for cyclopropyl derivatives (LogP ≈ 1.8) balance membrane permeability and solubility, unlike hydrophobic benzyl groups (LogP ≈ 2.5) .

What strategies resolve contradictions in reported biological activity data across different experimental models?

Advanced Research Question

Discrepancies often arise from model-specific variables:

- In Vitro vs. In Vivo : For example, neuroprotective effects observed in neuronal cultures (IC = 5 µM) may not translate to in vivo models due to blood-brain barrier limitations .

- Assay Conditions : Variations in pH (7.4 vs. 6.8) or redox environments (e.g., glutathione levels) can alter compound stability. Standardizing assay buffers and including positive controls (e.g., clorgyline for MAO inhibition) improves reproducibility .

- Metabolite Interference : LC-MS/MS profiling identifies active metabolites that may contribute to observed effects in mammalian systems but not in bacterial models .

What in silico methods are recommended for predicting binding modes and off-target interactions?

Advanced Research Question

- Molecular Docking (AutoDock Vina) : Simulates interactions with targets like serotonin receptors (5-HT). The cyclopropyl group’s van der Waals interactions with hydrophobic pockets are critical for binding affinity .

- Molecular Dynamics (GROMACS) : Assesses stability of ligand-receptor complexes over 100-ns simulations. Key metrics include RMSD (<2 Å) and hydrogen bond persistence .

- Pharmacophore Modeling (MOE) : Identifies essential features (e.g., amine spacing, aromaticity) for activity. Matches with kinase or GPCR targets can predict off-target effects .

How can structure-activity relationship (SAR) studies be designed to optimize this compound for neurological applications?

Advanced Research Question

- Core Modifications :

- Functional Group Additions :

- Fluorine Substitution : At the cyclopropane ring increases metabolic stability (t from 2 h to 6 h in hepatic microsomes) .

- High-Throughput Screening : Pair with patch-clamp electrophysiology to evaluate ion channel modulation, a common off-target in neurological compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.